ethyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-amido)benzoate

Description

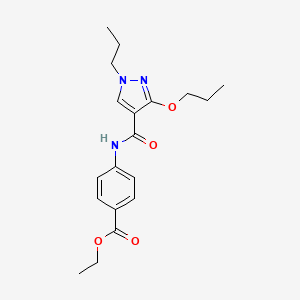

Ethyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-amido)benzoate is a benzoate ester derivative featuring a pyrazole core substituted with a propoxy group at position 3 and a propyl chain at position 1. The amide linkage connects the pyrazole moiety to the para-position of the ethyl benzoate ester.

Properties

IUPAC Name |

ethyl 4-[(3-propoxy-1-propylpyrazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-4-11-22-13-16(18(21-22)26-12-5-2)17(23)20-15-9-7-14(8-10-15)19(24)25-6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZCEQKMGDGAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-amido)benzoate typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Industry: The compound may be used in the formulation of agrochemicals, such as fungicides.

Mechanism of Action

The mechanism of action of ethyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-amido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrimidine-Based Analog ()

The compound ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate shares a benzoate ester framework but replaces the pyrazole with a pyrimidine ring. Key differences include:

- Heterocycle Geometry : The pyrimidine (6-membered, two nitrogens) vs. pyrazole (5-membered, two adjacent nitrogens) alters aromaticity and electronic properties. Pyrimidines are more electron-deficient, enhancing interactions with enzymes like phosphodiesterase 4 (PDE4), for which this analog shows strong inhibitory activity .

- Crystallography : The pyrimidine analog exhibits near-planar geometry (dihedral angles <10° between aromatic rings), suggesting conjugation stability. The pyrazole analog’s planarity would depend on similar structural constraints .

Heterocyclic Variants ()

Compounds such as I-6230 (pyridazinyl), I-6273 (methylisoxazolyl), and I-6373 (thioether-linked isoxazole) highlight the impact of heteroatom arrangement and linker groups:

- Pyridazine vs.

- Isoxazole vs. Pyrazole : The oxygen in isoxazole introduces polarity, whereas the pyrazole’s NH group enables hydrogen bonding.

- Linker Groups : Phenethylthio (I-6373) and phenethoxy (I-6473) linkers alter solubility and metabolic stability compared to the amide linker in the target compound .

Substituent and Functional Group Analysis

- Propyl/Propoxy vs. Shorter chains (methyl) or unsaturated groups (allyl) may improve solubility but decrease metabolic stability.

- Amide vs. Thioether/Ether Linkers () : The amide group in the target compound supports hydrogen bonding, whereas thioethers (e.g., I-6373) introduce sulfur’s polarizability, affecting redox stability. Ethers (e.g., I-6473) balance hydrophilicity and flexibility .

Biological Activity

Ethyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-amido)benzoate is a complex organic compound belonging to the pyrazole family, noted for its potential biological activities. This article explores its biological activity, including its applications in agriculture and medicine, as well as relevant research findings.

This compound features a unique structure that includes:

- Ethyl ester group

- Benzoate moiety

- Substituted pyrazole ring

The presence of these functional groups is significant as they contribute to the compound's reactivity and biological activity. The amido group can engage in nucleophilic acyl substitution reactions, while the ester can undergo hydrolysis under various conditions.

Agricultural Applications

Research indicates that this compound may serve as a plant growth regulator . Compounds within this class have been shown to enhance crop yield and improve resistance against pests and diseases, making them valuable in agricultural practices.

Key Findings:

- Enhanced Crop Yield: Studies suggest that pyrazole derivatives can increase the productivity of various crops.

- Pest Resistance: The compound may improve plants' resilience against common agricultural pests.

Medicinal Potential

In addition to agricultural benefits, this compound has potential therapeutic applications. Similar pyrazole derivatives have exhibited anti-inflammatory and analgesic properties, indicating possible uses in human medicine .

Research Insights:

- Anti-inflammatory Activity: Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Analgesic Properties: Some compounds in this class demonstrate effective pain relief comparable to standard analgesics like ibuprofen .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in plant growth regulation and mammalian systems.

Interaction Studies

Preliminary studies have indicated that this compound may interact with various biological targets, which could include:

- Enzymes involved in metabolic pathways

- Receptors associated with inflammatory responses

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other pyrazole derivatives is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tebuconazole | Pyrazole derivative | Known fungicide with broad-spectrum activity |

| Phenylpyrazole | Simple pyrazole | Exhibits insecticidal properties |

| Fipronil | Sulfonamide-substituted pyrazole | Widely used insecticide with neurotoxic effects |

The unique substitution pattern and functional groups of this compound may confer distinct biological activities compared to these other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Anti-inflammatory Studies: A series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, highlighting their potential as anti-inflammatory agents .

- Antimicrobial Activity: Other studies reported promising antimicrobial effects against various pathogens, suggesting that structural modifications can enhance efficacy against bacteria and fungi .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-amido)benzoate, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with benzoate esters via amide bond formation. Key steps include:

- Pyrazole functionalization : Introducing propoxy and propyl groups via nucleophilic substitution or alkylation under reflux conditions (e.g., ethanol, glacial acetic acid) .

- Amide coupling : Using reagents like EDCI/HOBt or carbodiimides to link the pyrazole moiety to the benzoate scaffold. Solvent choice (e.g., DMF, CH₂Cl₂) and temperature control are critical to avoid side reactions .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization improves purity. Yields depend on stoichiometric precision and reaction time optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, pyrazole ring protons appear at δ 7.5–8.0 ppm, while ester carbonyl carbons resonate near δ 162–170 ppm .

- IR Spectroscopy : Detect functional groups like amide (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M]+ ion matching theoretical m/z within 0.001 Da) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. Tools like Gaussian or ORCA simulate reaction energetics .

- Solvent Effects : COSMO-RS models optimize solvent selection by predicting solubility and reaction rates .

- Machine Learning : Train models on existing pyrazole synthesis datasets to predict optimal conditions (e.g., temperature, catalyst) for higher yields .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-based compounds?

Methodological Answer:

- Meta-Analysis : Systematically compare studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies. For example, IC₅₀ values may vary due to differences in protein binding assays .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., propoxy vs. methoxy groups) to isolate contributions to bioactivity. Use molecular docking to validate target binding hypotheses .

- Cross-Validation : Replicate key experiments under standardized conditions (e.g., pH, temperature) to confirm reproducibility .

Q. How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?

Methodological Answer:

- Bioisosteric Replacement : Substitute the propyl group with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions with enzyme pockets .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding or π-stacking motifs. For example, modifying the benzoate ester to a carbamate may enhance metabolic stability .

- In Silico ADMET Prediction : Tools like SwissADME assess derivative toxicity and bioavailability early in design, reducing late-stage attrition .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?

Methodological Answer:

- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM vs. 100 nM) and incubation times across labs .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

- Data Normalization : Express inhibition as % activity relative to positive/negative controls to minimize inter-lab variability .

Experimental Design

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

- In Vitro : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT/WST-1) and primary cells for selectivity assessment .

- In Vivo : Rodent models (e.g., xenograft mice) evaluate pharmacokinetics and tumor suppression. Dose optimization should balance efficacy (e.g., 50 mg/kg) and toxicity (LD₅₀ determination) .

- Biomarker Tracking : Monitor apoptosis markers (e.g., caspase-3) or angiogenesis factors (VEGF) to correlate activity with molecular mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.